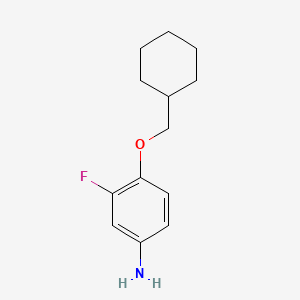

4-(Cyclohexylmethoxy)-3-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclohexylmethoxy)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFGWMJMGKMKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclohexylmethoxy 3 Fluoroaniline and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgnumberanalytics.comias.ac.in For 4-(cyclohexylmethoxy)-3-fluoroaniline, several logical disconnections can be proposed, highlighting key bond formations and guiding the selection of synthetic strategies.

Primary Disconnections:

C-N Bond Disconnection: This is one of the most common strategies for aniline (B41778) synthesis. It suggests that the aniline functionality can be introduced late in the synthesis, for example, through the reduction of a nitro group or via a metal-catalyzed cross-coupling reaction. This approach leads to the precursor 4-(cyclohexylmethoxy)-3-fluoro-1-nitrobenzene.

C-O Bond (Ether) Disconnection: This disconnection breaks the cyclohexylmethoxy ether linkage. This suggests a reaction between a 3-fluoro-4-aminophenol derivative and a cyclohexylmethyl halide or sulfonate. This strategy is viable if the required aminophenol is readily accessible.

C-F Bond Disconnection: This approach considers the introduction of the fluorine atom onto the aromatic ring as a key step. This could be achieved through electrophilic fluorination of a suitable aniline or phenol (B47542) precursor.

Established Synthetic Routes for Fluoroaniline (B8554772) Derivatives

A widely used and reliable method for the synthesis of anilines is the reduction of the corresponding nitroaromatic compounds. beilstein-journals.orgwikipedia.org This transformation is a fundamental process in organic synthesis. beilstein-journals.org For the synthesis of this compound, the key intermediate would be 4-(cyclohexylmethoxy)-3-fluoro-1-nitrobenzene.

The reduction of nitroarenes can be achieved using various reagents and conditions, offering flexibility in terms of cost, scale, and functional group tolerance. wikipedia.orgnih.gov

Commonly Employed Reduction Methods:

| Reagent/Catalyst | Conditions | Advantages |

| Catalytic Hydrogenation (e.g., Pd/C, PtO2, Raney Nickel) | H2 gas, various solvents (e.g., MeOH, EtOH) | High yields, clean reaction, scalable wikipedia.orgchemicalbook.com |

| Metal Reductions (e.g., Fe, Sn, Zn in acidic media) | HCl, AcOH | Cost-effective, widely used in industrial processes wikipedia.org |

| Transfer Hydrogenation (e.g., Hydrazine, Ammonium (B1175870) formate) | Pd/C | Avoids the use of high-pressure H2 gas |

| Stoichiometric Reductants (e.g., SnCl2, Na2S2O4) | Various solvents | Useful for selective reductions in the presence of other reducible groups wikipedia.org |

For instance, the reduction of a similar compound, 4-fluoro-1-nitrobenzene, to 4-fluoroaniline (B128567) has been reported with 100% yield using 10% Pd/C and hydrogen in methanol (B129727) at room temperature. chemicalbook.com The reduction of nitroanilines has also been studied using nanocatalysts, highlighting the ongoing development in this area. nih.govresearchgate.net

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org It allows for the coupling of amines with aryl halides or triflates. wikipedia.orglibretexts.org

In the context of synthesizing this compound, this method could be envisioned by coupling an ammonia (B1221849) equivalent with the corresponding aryl halide or triflate, 1-(cyclohexylmethoxy)-2-fluoro-4-halobenzene. The development of specialized ligands has been crucial for the success and versatility of this reaction. wikipedia.org

Key Components of Buchwald-Hartwig Amination:

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | The active catalyst is a Pd(0) species |

| Ligand | Josiphos, XPhos, RuPhos, BINAP, DPPF | Stabilizes the palladium center and facilitates the catalytic cycle wikipedia.org |

| Base | NaOtBu, K3PO4, Cs2CO3 | Activates the amine and facilitates the reductive elimination step |

| Substrates | Aryl halides (Cl, Br, I), triflates, amines | The coupling partners |

This methodology has been successfully applied to the synthesis of various substituted anilines, including those with fluorine substituents. researchgate.netresearchgate.netsci-hub.ru For example, 4-chloro-3-fluoroaniline (B146274) is a known monomer for synthesizing fluorinated polyanilines via Buchwald-Hartwig amination. ossila.com

The Ullmann condensation, a copper-catalyzed reaction, is a classical method for forming C-N bonds. wikipedia.orgbyjus.com This reaction typically involves the coupling of an aryl halide with an amine, often requiring high temperatures. wikipedia.org Modern variations of the Ullmann reaction utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org

For the synthesis of the target compound, an Ullmann-type reaction could involve coupling 1-(cyclohexylmethoxy)-2-fluoro-4-halobenzene with an ammonia source. The reaction is particularly effective for electron-deficient aryl halides.

Comparison of Ullmann and Buchwald-Hartwig Reactions:

| Feature | Ullmann-Type Reaction | Buchwald-Hartwig Amination |

| Catalyst | Copper (Cu) wikipedia.orgbyjus.com | Palladium (Pd) wikipedia.org |

| Typical Conditions | High temperatures, polar solvents wikipedia.org | Milder conditions, broader solvent compatibility |

| Ligands | Diamines, acetylacetonates (B15086760) wikipedia.org | Phosphine-based ligands wikipedia.org |

| Substrate Scope | Traditionally required activated aryl halides wikipedia.org | Very broad scope, including unactivated aryl chlorides |

Recent advancements have expanded the scope of Ullmann-type reactions, making them a valuable tool in organic synthesis. researchgate.netmdpi.comorganic-chemistry.org A patent describes the synthesis of m-fluoroaniline from m-fluorochlorobenzene via a copper(I) oxide-catalyzed amination reaction with ammonia. google.com

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This strategy relies on a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile.

Fluorine itself can act as a directing group for ortho-lithiation. researchgate.net This enhanced reactivity of C-H bonds ortho to fluorine has been extensively studied and utilized in synthesis. nih.govacs.org In a potential route to this compound, one could start with 3-fluoro-1-(cyclohexylmethoxy)benzene. Ortho-lithiation directed by the fluorine atom, followed by reaction with an electrophilic aminating agent, could install the amino group.

Factors Influencing Ortho-Lithiation:

| Factor | Description |

| Directing Group | The ability of a functional group to direct the deprotonation to its ortho position. Fluorine is a potent directing group. researchgate.net |

| Organolithium Base | n-BuLi, s-BuLi, LDA are commonly used. |

| Solvent | Ethereal solvents like THF or diethyl ether are typical. |

| Temperature | Reactions are usually performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. |

This strategy offers a way to introduce functionality at a specific position on the aromatic ring, which can be challenging to achieve through other methods. rsc.orgresearchgate.net

This approach involves the direct introduction of a fluorine atom onto the aromatic ring using an electrophilic fluorinating agent. alfa-chemistry.comwikipedia.org The target molecule could potentially be synthesized by fluorinating 4-(cyclohexylmethoxy)aniline. However, electrophilic aromatic substitution on anilines can be complicated by the reactivity of the amino group and potential issues with regioselectivity.

The development of modern electrophilic fluorinating reagents has made this transformation more practical and safer. alfa-chemistry.comwikipedia.org

Common Electrophilic Fluorinating Agents:

| Reagent | Acronym | Characteristics |

| N-Fluorobenzenesulfonimide | NFSI | An economical, stable, and safe fluorinating agent with high reactivity. alfa-chemistry.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A stable solid with excellent properties, widely used in various fluorination reactions. researchgate.net |

| N-fluoro-o-benzenedisulfonimide | NFOBS | An effective fluorinating reagent. wikipedia.org |

These reagents are designed to deliver an electrophilic fluorine ("F+"). alfa-chemistry.com The reaction mechanism and outcome can be influenced by the substrate's electronic properties and the reaction conditions. acs.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution with Fluoride (B91410) Sources

Nucleophilic aromatic substitution (SNAr) is a foundational method for introducing a fluorine atom onto an aromatic ring. This strategy typically involves the displacement of a suitable leaving group by a nucleophilic fluoride source. For the reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs stabilize the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. core.ac.uk

A common application of this method is fluorodenitration , where a nitro group (–NO2) serves as both the activating group and the leaving group. rsc.org Dinitro-substituted aromatic compounds are particularly effective substrates. For instance, the synthesis of a fluoro-nitroaromatic compound can be achieved by treating a dinitrobenzene derivative with an alkali metal fluoride. beilstein-journals.orgresearchgate.net This process is often performed in the absence of a solvent at high temperatures using a molten alkali metal acid fluoride, such as potassium bifluoride (KHF2). google.com

Key aspects of SNAr for fluorination include:

Leaving Groups: Nitro groups (–NO2) and halogens (–Cl, –Br) are common leaving groups. The nitro group's strong electron-withdrawing nature makes it particularly effective. rsc.org

Fluoride Sources: Anhydrous alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are frequently used. google.com The efficiency of these salts can be enhanced by using phase-transfer catalysts or by employing anhydrous tetraalkylammonium fluoride salts (R4NF), which are highly soluble and nucleophilic in organic solvents. researchgate.netresearchgate.netnih.gov

Reaction Conditions: The reaction often requires high temperatures and polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) to facilitate the dissolution of the fluoride salt and promote the reaction rate. google.com

| Starting Material Type | Leaving Group | Fluoride Source | Typical Conditions | Ref. |

| Dinitroarene | –NO2 | KF, CsF | High Temperature, DMSO/Sulfolane | google.com |

| Chloro-nitroarene | –Cl | KF + Phase-Transfer Catalyst | Elevated Temperature | researchgate.net |

| Dinitroarene | –NO2 | Molten KHF2 | High Temperature, Solvent-free | google.com |

| (Hetero)aryl Chloride | –Cl | Anhydrous Me4NF | Room Temperature | researchgate.net |

While direct SNAr is powerful, an alternative classical method for synthesizing aryl fluorides from anilines is the Balz-Schiemann reaction . This process involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the aryl fluoride. wikipedia.orgnumberanalytics.comnumberanalytics.com This two-step method has been a reliable route for accessing a wide range of fluoroarenes that might be difficult to synthesize via SNAr. nih.gov Recent advancements have focused on improving yields and conditions, for example, by using HF/pyridine as the fluorinating agent in a continuous flow photochemical setup. acs.org

Advanced and Emerging Synthetic Strategies for Fluoroanilines

To overcome the limitations of classical methods, which often require harsh conditions or pre-functionalized substrates, researchers have developed innovative strategies for the synthesis of substituted fluoroanilines. These advanced approaches offer greater efficiency, selectivity, and functional group tolerance.

Domino Reactions and Cascade Processes for Substituted Fluoroanilines

Domino and cascade reactions offer a highly efficient approach to molecular complexity by combining multiple bond-forming events in a single operation without isolating intermediates. This strategy is particularly valuable for the synthesis of highly substituted fluoroanilines.

A notable example is a metal-free, four-step domino process that constructs functionalized ortho-fluoroanilines from simple, acyclic starting materials. This method simultaneously builds the benzene (B151609) ring while installing both the amine and fluorine functionalities. The atom- and cost-efficient process provides access to a variety of substituted ortho-fluoroanilines in yields up to 80%, effectively bypassing the regioselectivity challenges often encountered in transition-metal-catalyzed fluorination of pre-formed anilines.

This domino strategy has been shown to produce versatile intermediates that can be further elaborated. For instance, the resulting ortho-fluoroanilines have been successfully used to synthesize fluorinated azo dyes and (tetrahydro)quinazoline derivatives, some of which exhibit significant biological activity.

Cascade reactions involving aniline derivatives are also prominent. For example, a Lewis acid-catalyzed condensation-cyclization cascade has been developed for the synthesis of di- and trifluoromethyl-1,2,3,4-tetrahydroquinazolines from substituted anilines. While this method does not produce a fluoroaniline, it showcases the use of anilines in complex, one-pot transformations to build other fluorinated heterocyclic scaffolds.

Photocatalytic and Electrocatalytic Amination Approaches

Photocatalysis and electrocatalysis have emerged as powerful tools for forming C–N bonds under mild conditions, providing novel pathways to anilines and their derivatives.

Photocatalytic amination often leverages visible light to generate highly reactive intermediates. One prominent strategy involves the generation of electrophilic aminium radicals from precursors like N-chloroamines or O-aryl hydroxylamines. These radicals can then engage in direct C–H amination of arenes. For instance, the combination of an organophotoredox catalyst and an aminating reagent can achieve the direct installation of a primary amine group onto an aromatic ring.

Another photocatalytic approach is cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr). In this metal-free method, a potent acridinium (B8443388) photoredox catalyst oxidizes an aryl ether substrate to a cation radical, which is highly susceptible to nucleophilic attack by an amine, leading to C–O bond substitution and the formation of an aniline derivative.

Electrocatalytic methods offer an alternative means of activation. The electrochemical reductive fluorination of nitroarenes represents a direct route to fluoroanilines. This process can be performed in a divided electrochemical cell using anhydrous hydrogen fluoride and an alkali metal fluoride. While traditional electrochemical reduction of nitrobenzenes in aqueous hydrofluoric acid is hampered by the corrosive nature of the medium, the use of anhydrous conditions allows for the successful synthesis of fluoroanilines.

Radical-Mediated Transformations in Aniline Synthesis

Radical-mediated reactions provide a powerful platform for the direct functionalization of C–H bonds, offering a streamlined alternative to traditional multi-step aniline syntheses. These methods often rely on the generation of highly reactive nitrogen-centered radicals that can directly attack aromatic rings.

A key intermediate in these transformations is the aminium radical (R2NH•+), an electrophilic species that readily adds to electron-rich aromatic compounds. These radicals can be generated under mild conditions from various precursors:

From N-Chloroamines: In the presence of an acid, N-chloroamines can be activated for reduction. Photochemical methods, using either UV light or a visible-light photoredox catalyst, can induce N–Cl bond homolysis to generate the aminium radical.

From O-Aryl Hydroxylamines: Reductive single-electron transfer (SET) from a photocatalyst to an O-aryl hydroxylamine (B1172632) derivative can trigger fragmentation to produce an aminyl radical, which is then protonated to form the highly electrophilic aminium radical.

Once generated, the aminium radical attacks the unfunctionalized arene, forming a cyclohexadienyl radical cation intermediate. Subsequent oxidation and deprotonation yield the final arylamine product. This approach is notable for its broad applicability and has been successfully applied to the late-stage functionalization of complex molecules, including drugs and natural products. The reactions typically exhibit a preference for addition at the para position of monosubstituted benzenes, influenced by both polar and steric effects.

C-C Amination Strategies

Direct C-H amination is a highly atom- and step-economical strategy for aniline synthesis, as it avoids the need for pre-functionalized starting materials like aryl halides. This approach involves the direct conversion of an aromatic C-H bond into a C-N bond.

Several catalytic systems have been developed to achieve this transformation:

Iron-Catalyzed C-H Amination: An operationally simple method utilizes inexpensive iron(II) sulfate (B86663) as a catalyst to directly synthesize primary anilines. This reaction employs a hydroxylamine-derived aminating reagent and proceeds under mild conditions. A key advantage is its tolerance of a wide range of functional groups, allowing for the late-stage functionalization of complex drug molecules.

Copper-Catalyzed C-H Amination: Directing-group-assisted strategies can provide high regioselectivity. For example, a copper-catalyzed ortho-C-H amination of anilines has been developed using a weakly coordinating oxalamide directing group. With air as the sole oxidant, this protocol demonstrates excellent functional group tolerance and is compatible with various heterocyclic amines.

These C-H amination methods represent a significant advance over traditional aniline syntheses, such as arene nitration followed by reduction, or palladium-catalyzed Buchwald-Hartwig amination, by offering a more direct and sustainable route to valuable aniline building blocks.

Green Chemistry Principles in the Synthesis of Fluoroaniline Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes to fluoroanilines and their analogues, aiming to reduce environmental impact and improve safety and efficiency. Key areas of focus include the use of sustainable catalysts, avoidance of hazardous reagents, and development of energy-efficient processes.

Biocatalysis and Photocatalysis: A significant advancement is the use of enzymes as catalysts. For instance, the biocatalytic reduction of aromatic nitro compounds using immobilized nitroreductases offers a sustainable alternative to traditional catalytic hydrogenation. This chemoenzymatic approach operates at room temperature and pressure in aqueous buffer, eliminating the need for high-pressure hydrogen gas and expensive, toxic precious-metal catalysts (e.g., Pd, Pt). This method shows high chemoselectivity and is compatible with sensitive functional groups like halides.

Similarly, visible-light photocatalysis provides a green route for aniline synthesis. The photoreduction of nitrobenzene (B124822) to aniline can be achieved using phosphor-doped titanium dioxide (TiO2) nanostructures. This process occurs at room temperature and utilizes visible light, presenting an environmentally benign alternative to energy-intensive industrial methods.

Avoidance of Hazardous Reagents: Traditional fluorination methods often rely on hazardous reagents like anhydrous hydrogen fluoride (HF). Modern research in green fluorine chemistry seeks to replace such substances with safer alternatives. Electrochemical fluorination is one such approach that can utilize more sustainable fluorine sources. The development of methods that use benign and recyclable reagents is a central goal.

Atom Economy and Process Efficiency: Advanced synthetic strategies like domino reactions contribute to green chemistry by maximizing atom economy. By constructing complex molecules like ortho-fluoroanilines from simple precursors in a single, multi-step operation, these processes minimize waste and reduce the number of synthetic and purification steps required. Furthermore, the development of catalytic C-H amination reactions avoids the need for pre-functionalized substrates, improving step economy and reducing the generation of stoichiometric byproducts, such as halide salts, that are common in traditional cross-coupling reactions.

Solvent-Free and Aqueous Media Reactions

The use of water as a solvent or conducting reactions in the absence of a solvent represents a significant step towards greener chemical processes. tandfonline.comnih.govmdpi.com These approaches not only reduce the environmental impact associated with volatile organic compounds but can also offer unique reactivity and selectivity.

For instance, the synthesis of β-enaminones from aromatic amines has been successfully demonstrated in solvent-free media using dilute hydrochloric acid as a catalyst. tandfonline.com This method provides advantages such as environmental friendliness, low cost, good yields, and a simple workup procedure. tandfonline.com Similarly, N-alkylation of anilines has been achieved in aqueous media. researchgate.net The development of chemoenzymatic alternatives to synthetic hydrogenation for aniline synthesis, which can be run under atmospheric pressure in aqueous media with high chemoselectivity, further highlights the potential of water-based systems. nih.govacs.org

Table 1: Examples of Solvent-Free and Aqueous Media Reactions in Aniline Synthesis

| Reaction Type | Reactants | Catalyst/Medium | Key Advantage |

|---|---|---|---|

| β-enaminone synthesis | Aromatic amines, 5-substituted-1,3-cyclohexanedione | Dilute HCl, Solvent-free | Environmentally friendly, low cost, good yields tandfonline.com |

| N-alkylation | Anilines, Alkyl halides | Sodium dodecyl sulfate/NaHCO3, Water | Synthesis of N-aryl heterocyclic amines researchgate.net |

| Triarylmethane synthesis | Aldehydes, Anilines | [bsmim][NTf2] (ionic liquid), Solvent-free | Metal- and solvent-free conditions rsc.org |

Microwave-Assisted and Grindstone Chemistry Applications

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. orientjchem.orgorientjchem.org In the synthesis of fluoro-substituted quinoxaline (B1680401) derivatives, for example, a hydrolysis step that took one hour by conventional methods was completed in just five minutes using microwave irradiation. orientjchem.orgorientjchem.org Similarly, a cyclization reaction was reduced from one hour to 90 seconds. orientjchem.org

Grindstone chemistry, a form of mechanochemistry, offers another solvent-free approach to organic synthesis. chowgules.ac.in This technique, which involves grinding reactants together in a mortar and pestle, can lead to faster reaction kinetics and improved selectivity, often without the need for a catalyst. chowgules.ac.in It has been successfully employed in the synthesis of various heterocyclic compounds. chowgules.ac.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Step | Conventional Method Time | Microwave-Assisted Time |

|---|---|---|

| Hydrolysis of N-(3-chloro-4-fluoro-2-nitro Phenyl) acetamide | ~1 hour | 5 minutes orientjchem.orgorientjchem.org |

| Cyclization of 3-chloro-4-fluorobenzene-1,2-diamine (B593877) with benzil | ~1 hour | 90 seconds orientjchem.org |

Catalysis with Earth-Abundant Metals (e.g., Iron Catalysis)

The use of earth-abundant and non-toxic metals like iron as catalysts is a highly desirable goal in sustainable chemistry. nih.gov Iron catalysts have shown promise in a variety of transformations involving anilines. For instance, an iron-catalyzed ortho-trifluoromethylation of anilines has been developed, offering a convenient, oxidant-free protocol. rsc.org Iron porphyrin-catalyzed N-trifluoroethylation of anilines in aqueous solution has also been reported, providing a one-pot method with good substrate scope. nih.govresearchgate.net

The reduction of nitro groups to form anilines is another area where iron catalysis is effective. openstax.org While catalytic hydrogenation over platinum is a common method, it can be incompatible with other reducible functional groups. openstax.org In such cases, iron, zinc, or tin in acidic aqueous solution provide effective alternatives. openstax.org

Atom Economy and Waste Minimization in Fluoroaniline Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org A high atom economy indicates that less waste is generated. wikipedia.org

The synthesis of anilines has traditionally involved methods with poor atom economy, such as the reduction of nitroarenes, which generates stoichiometric amounts of byproducts. openstax.orgstudymind.co.ukyoutube.com Modern approaches seek to improve atom economy through catalytic methods and reaction design. nih.gov For example, the direct amination of aryl halides or boronic acids represents a more atom-economical route to anilines compared to nitration-reduction sequences. organic-chemistry.org Biocatalytic processes, such as the use of nitroreductase for the synthesis of anilines from nitroaromatics, offer a sustainable alternative with reduced reliance on precious metals and lower energy requirements. nih.govacs.org

Derivatization and Functionalization Strategies for Aniline Scaffolds

The aniline scaffold provides a versatile platform for further chemical modification, allowing for the introduction of a wide range of functional groups to fine-tune molecular properties.

N-Alkylation and N-Acylation Reactions

N-alkylation of anilines is a fundamental transformation for the synthesis of secondary and tertiary amines. This can be achieved through various methods, including reaction with alkyl halides, often in the presence of a base. google.comgoogle.com The use of phase-transfer catalysts can facilitate these reactions. google.com Reductive amination of aldehydes and ketones also provides a direct route to N-alkylated anilines. openstax.org

N-acylation is another common derivatization of anilines, often used to introduce an amide functional group or as a protecting group strategy. orientjchem.org This reaction is typically carried out using acylating agents such as acetyl chloride or acetic anhydride. researchgate.net Catalyst-free conditions for N-acylation have been developed, offering a simple and efficient method. orientjchem.org The use of aqueous media for N-acylation of amino acids has also been explored, highlighting a move towards more environmentally friendly protocols. nih.gov

Table 3: Common Reagents for N-Alkylation and N-Acylation of Anilines

| Transformation | Reagent Type | Specific Examples |

|---|---|---|

| N-Alkylation | Alkylating Agents | Isopropyl bromide, Isopropyl chloride, Isopropyl iodide google.com |

| N-Alkylation | Carbonyl Compounds (for reductive amination) | Acetone google.com |

| N-Acylation | Acylating Agents | Acetyl chloride, Propionyl chloride, Pivaloyl chloride google.com |

Formation of Schiff Bases from Fluoroanilines

Schiff bases, or imines, are formed through the condensation reaction between a primary amine, such as a fluoroaniline, and a carbonyl compound (an aldehyde or a ketone). growingscience.comresearchgate.netjetir.org This reaction is often carried out by stirring equimolar concentrations of the fluoroaniline and the carbonyl compound in a suitable solvent, sometimes with the addition of a catalytic amount of acid. growingscience.com Schiff bases are valuable intermediates in organic synthesis and have been investigated for a range of applications. growingscience.comresearchgate.net The synthesis of Schiff bases from fluoroanilines has been reported, with the resulting compounds characterized by various spectroscopic techniques. growingscience.comresearchgate.net

Coupling Reactions for Complex Aniline Derivatives

The formation of carbon-nitrogen (C–N) bonds is a cornerstone of synthetic organic chemistry, and several powerful coupling reactions have been developed to construct complex aniline derivatives. These methods often employ palladium catalysts and have revolutionized the synthesis of aromatic amines by offering milder and more versatile alternatives to traditional methods. wikipedia.orgstackexchange.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C–N bonds. wikipedia.org It involves the reaction of an aryl halide or pseudohalide (like a triflate) with a primary or secondary amine in the presence of a palladium catalyst and a base. rsc.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has been critical to the reaction's success, expanding its scope and improving efficiency. beilstein-journals.org For instance, ligands like X-Phos have shown increased activity and stability. beilstein-journals.org The reaction's utility is so significant that it has been scaled up for the industrial production of pharmaceutical intermediates. stackexchange.com To overcome challenges with using ammonia directly, which can bind tightly to palladium, various "ammonia equivalents" have been developed, such as benzophenone (B1666685) imine or silylamides, which are later hydrolyzed to yield the primary aniline. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: While renowned for forming carbon-carbon bonds, the Suzuki-Miyaura reaction is also instrumental in synthesizing complex biaryl anilines. nih.gov This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. nih.gov For aniline synthesis, this can involve coupling an aniline-containing boronic acid with an aryl halide or, conversely, an aniline-containing halide with an arylboronic acid. mdpi.com The reaction is valued for its mild conditions, low toxicity of reagents, and broad functional group tolerance. nih.gov Recent advancements have led to the development of micellar Suzuki couplings, which use surfactants like Kolliphor EL to enable the reaction in water at room temperature, eliminating the need for an inert atmosphere and enhancing the sustainability of the process. mdpi.comunimib.it These aqueous methods have proven highly effective for coupling bromoanilines with thienyl boronic acids, achieving high yields in short reaction times. mdpi.com

Sonogashira Coupling: The Sonogashira reaction is a key method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov This reaction is vital for synthesizing aniline derivatives that contain an alkyne functional group, which are important precursors for various heterocyclic compounds and materials. rsc.orgorganic-chemistry.org The reaction proceeds under mild conditions and can tolerate a wide range of functional groups. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst. nih.govlibretexts.org The resulting ethynyl-aniline derivatives are versatile intermediates; for example, they can undergo subsequent intramolecular reactions to rapidly construct complex molecular scaffolds like 2,3-diarylindoles. rsc.org

| Coupling Reaction | Key Reactants | Catalyst System | Key Advantages | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | Palladium / Phosphine Ligand | Direct C-N bond formation, wide scope for amines. | wikipedia.orgstackexchange.com |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide | Palladium Catalyst | Mild conditions, low toxicity, functional group tolerance. | nih.gov |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Palladium Catalyst + Copper(I) Co-catalyst | Forms C(sp²)-C(sp) bonds, useful for alkyne-containing anilines. | wikipedia.orgnih.gov |

Biocatalytic Strategies for Aniline Derivatization

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering processes that operate under mild conditions with high selectivity. nih.govacs.org The use of enzymes for the synthesis and derivatization of anilines aligns with the principles of green chemistry by reducing reliance on precious metals and harsh reagents. nih.govacs.org

Nitroreductases (NRs): One prominent biocatalytic route to anilines involves the reduction of nitroaromatic compounds. nih.gov Nitroreductase enzymes selectively reduce aryl nitro groups to the corresponding anilines. nih.gov This chemoenzymatic approach serves as an alternative to traditional methods like catalytic hydrogenation, which often require high pressures, high temperatures, and expensive metal catalysts. acs.org The enzymatic process can be performed in aqueous media under atmospheric pressure, demonstrating perfect chemoselectivity. acs.org Immobilizing the nitroreductase enzyme allows for its reuse and facilitates the development of continuous flow processes, further enhancing its industrial applicability. nih.govacs.org

Flavin-Dependent Enzymes: Researchers have developed biocatalytic platforms for aniline synthesis based on the oxidative amination of cyclohexanones using flavin-dependent enzymes. researchgate.net Through directed evolution, protein catalysts have been engineered to exhibit activity across a broad array of substrates, enabling the preparation of dozens of different secondary and tertiary anilines. researchgate.net This method involves an imine condensation followed by enzymatic desaturation steps. researchgate.netresearchgate.net Protein engineering has also been employed to improve the kinetic performance of these enzymes and reduce the formation of undesired phenol byproducts. researchgate.net

Peroxidases: Peroxidase enzymes can be used to graft aniline onto other molecules, such as natural polymers like lignin (B12514952). mdpi.com Using a peroxidase catalyst and hydrogen peroxide as an oxidant, aniline can be oxidatively inserted into the lignin structure. mdpi.com This "grafting bioprocess" creates an amino-derivatized polymer with modified properties, such as enhanced conductivity and thermostability. mdpi.com This enzymatic method provides an eco-friendly strategy for lignin derivatization, avoiding the use of conventional metal catalysts and organic solvents. mdpi.com

| Enzyme Class | Transformation | Substrate(s) | Key Advantages | Reference |

|---|---|---|---|---|

| Nitroreductases (NRs) | Nitro Group Reduction | Nitroaromatics | Mild conditions, high chemoselectivity, sustainable. | nih.govacs.org |

| Flavin-Dependent Enzymes | Oxidative Amination | Cyclohexanones, Amines | Broad substrate scope, avoids pre-functionalized aromatics. | researchgate.net |

| Peroxidases | Oxidative Grafting | Lignin, Aniline | Eco-friendly polymer modification, metal-free. | mdpi.com |

Functionality-Oriented Derivatization for Material Applications

Aniline and its derivatives are fundamental building blocks for a wide range of functional materials, particularly in the fields of polymers and electronics. researcher.liferesearchgate.net By strategically modifying the aniline structure, chemists can tune the resulting material's properties for specific applications. rsc.org

Conducting Polymers: The most well-known application of aniline derivatives in materials science is in the synthesis of polyaniline (PANI) and its derivatives. rsc.orgrsc.org Polyaniline is an intrinsically conducting polymer with applications in sensors, electronic devices, and corrosion protection. rsc.org The properties of PANI can be significantly altered by the substituents on the aniline monomer. researchgate.netrsc.org Chemical oxidative polymerization is a common method to synthesize these polymers, where aniline monomers are polymerized using an oxidant like ammonium persulfate in an acidic solution. rsc.org The resulting polymers' morphology, solubility, and electrical properties are directly influenced by the structure of the aniline precursor. researchgate.netrsc.org For instance, introducing alkyl groups can improve solubility in common organic solvents, making the polymer more processable for film fabrication. rsc.org

Sensors: Thin films made from polyaniline derivatives have shown high sensitivity to various analytes, including moisture and ammonia, making them promising materials for chemical sensors. researcher.lifersc.org The sensing mechanism often relies on changes in the electrical conductivity or optical properties of the polymer upon exposure to the target analyte. The specific functional groups on the aniline ring can be tailored to enhance sensitivity and selectivity for a particular substance. rsc.org

Fluorescent Materials: Aniline derivatives are also used in the development of fluorescent materials for sensing applications. For example, derivatizing a photochemically stable fluorophore with groups that can interact with aniline can lead to sensors for aniline vapor. acs.org One strategy involves creating low-molecular-mass gelators (LMMGs) that form networked fibrillar structures. acs.org When a fluorescent film is made from such a gel, its fluorescence can be quenched or enhanced in the presence of aniline vapor, providing a rapid and reversible sensing mechanism. acs.org

| Application Area | Material Type | Derivatization Strategy | Resulting Property/Function | Reference |

|---|---|---|---|---|

| Electronics | Conducting Polymers (Polyaniline) | Polymerization of substituted anilines. | Tunable electrical conductivity, improved processability. | rsc.orgrsc.org |

| Chemical Sensing | Polymer Films | Incorporating specific functional groups into the polymer backbone. | High sensitivity and selectivity to analytes like ammonia. | researcher.lifersc.org |

| Optical Sensing | Fluorescent Films / Gels | Creating fluorophores that interact with aniline. | Rapid and reversible detection of aniline vapor. | acs.org |

Computational Chemistry and Theoretical Modeling of Fluoroaniline Systems

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), have become standard tools for investigating the structural and electronic characteristics of aniline (B41778) derivatives. chemrxiv.org DFT methods are favored for their balance of accuracy and computational efficiency, making them well-suited for the detailed analysis of molecules like 4-(Cyclohexylmethoxy)-3-fluoroaniline.

Molecular Geometry Optimization

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For derivatives of aniline, the presence of substituent atoms can alter the charge distribution within the molecule, thereby influencing its structural and electronic characteristics. chemrxiv.org

In the case of this compound, the geometry of the heavy atom backbone is influenced by the electron-withdrawing fluorine atom and the bulky, electron-donating cyclohexylmethoxy group. umanitoba.ca Quantum chemical calculations, such as those at the B3LYP/aug-cc-pVTZ level of theory, can accurately predict the equilibrium geometry (re). umanitoba.ca The substitution pattern on the aniline ring affects bond lengths and angles. For instance, in related fluoroaniline (B8554772) compounds, the C-N bond may be twisted, and this structural feature can be indicative of weak non-covalent interactions between adjacent groups. umanitoba.ca

Table 1: Representative Optimized Geometric Parameters for a Fluoroaniline System

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N | 1.40 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Length | C-O | 1.37 Å |

| Bond Angle | C-C-N | 120.5° |

| Bond Angle | C-C-F | 119.8° |

| Dihedral Angle | H-N-C-C | 15.0° |

Vibrational Spectra Analysis (FTIR, Raman, SERS)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful analytical technique for identifying the functional groups and structural features of a molecule. americanpharmaceuticalreview.com Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding normal modes. materialsciencejournal.org

For this compound, the vibrational spectrum would exhibit characteristic bands for the various functional groups. The N-H stretching vibrations of the primary amine group typically appear in the region of 3400-3500 cm⁻¹. The C-F stretching vibration is expected in the range of 1200-1300 cm⁻¹. The C-O stretching of the ether linkage would likely be observed around 1250 cm⁻¹. Additionally, the spectrum would feature bands corresponding to the C-H stretching and bending modes of the aromatic ring and the cyclohexyl group, as well as C-C stretching vibrations within the benzene (B151609) ring. materialsciencejournal.orgbohrium.com In some aniline derivatives, phenomena such as Fermi resonance, which is an interaction between vibrational modes, can be observed. bohrium.com

Table 2: Representative Vibrational Frequencies for a Fluoroaniline System

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) asym | 3505 | Asymmetric N-H stretch |

| ν(N-H) sym | 3410 | Symmetric N-H stretch |

| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2850-2960 | Cyclohexyl C-H stretch |

| ν(C=C) | 1620 | Aromatic C=C stretch |

| δ(N-H) | 1600 | N-H scissoring |

| ν(C-F) | 1280 | C-F stretch |

| ν(C-O) | 1245 | Asymmetric C-O-C stretch |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier molecular orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of molecules. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netthaiscience.info

Table 3: Representative Frontier Molecular Orbital Energies for a Fluoroaniline System

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.50 |

| LUMO | -0.80 |

| Energy Gap (ΔE) | 4.70 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular electrostatic potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values. wolfram.com

Typically, red and yellow colors indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), which are prone to nucleophilic attack. chemrxiv.org For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the amino group and the oxygen atom of the methoxy (B1213986) group due to the presence of lone pairs of electrons. chemrxiv.orgresearchgate.net The hydrogen atoms of the amino group and potentially the region around the fluorine atom would exhibit positive potential (blue), indicating them as sites for nucleophilic interaction. chemrxiv.org

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) molecular orbital wave function. wikipedia.org This analysis provides insights into the distribution of electrons among the atoms in a molecule, which is crucial for understanding its chemical behavior. chemrxiv.org

The presence of substituent atoms in an aniline derivative leads to a redistribution of electron density. chemrxiv.orgresearchgate.net In this compound, the electronegative fluorine, nitrogen, and oxygen atoms are expected to carry negative Mulliken charges, while the carbon and hydrogen atoms would have positive charges. The specific values of these charges are dependent on the basis set used in the calculation. wikipedia.org It is important to note that while widely used, Mulliken charges can be sensitive to the choice of basis set. wikipedia.org

Table 4: Representative Mulliken Atomic Charges for a Fluoroaniline System

| Atom | Charge (a.u.) |

|---|---|

| N (amino) | -0.85 |

| F | -0.35 |

| O (ether) | -0.60 |

| C (attached to N) | 0.20 |

| C (attached to F) | 0.30 |

| C (attached to O) | 0.45 |

First Order Hyperpolarizability and Nonlinear Optical Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.net The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Aniline and its derivatives are often investigated for their NLO properties due to the potential for intramolecular charge transfer (ICT) between electron-donating and electron-withdrawing groups. bohrium.comresearchgate.net

The presence of the electron-donating amino and cyclohexylmethoxy groups and the electron-withdrawing fluorine atom in this compound creates a "push-pull" electronic system that can enhance its NLO properties. researchgate.net Computational studies can predict the components of the hyperpolarizability tensor and the total hyperpolarizability value. A large hyperpolarizability value suggests that the molecule could be a promising candidate for NLO applications. researchgate.net

Table 5: Representative First-Order Hyperpolarizability Values for a Fluoroaniline System

| Component | Value (esu) |

|---|---|

| β_x | 1.5 x 10⁻³⁰ |

| β_y | -0.8 x 10⁻³⁰ |

| β_z | 0.5 x 10⁻³⁰ |

| β_total | 2.0 x 10⁻³⁰ |

Thermochemical Property Calculations (e.g., Enthalpies of Formation)

The determination of thermochemical properties, such as the standard molar enthalpy of formation (ΔfH°m), is fundamental to understanding the energetic stability of molecular systems. For fluoroaniline isomers, these values have been established through a combination of experimental techniques and computational calculations. nih.gov

Experimental values for the standard molar enthalpies of formation in the gaseous phase are derived from measurements of the standard molar energies of combustion using rotating bomb combustion calorimetry and the enthalpies of vaporization or sublimation via Calvet high-temperature vacuum sublimation experiments. nih.gov

Computational chemistry provides a powerful alternative for estimating these properties. High-level ab initio calculations and density functional theory (DFT) methods are employed to predict the enthalpies of formation for fluoroaniline compounds. nih.govresearchgate.net A notable study utilized the G3MP2B3 composite method and BP86/6-31+G(d) computations to calculate these values for a range of fluoroanilines. nih.gov The results from these computational approaches have shown close agreement with experimental data, typically exhibiting a mean deviation of approximately 3 kJ·mol⁻¹. nih.gov This strong correlation validates the accuracy of the computational models for predicting the thermochemical properties of this class of compounds. For instance, the largest observed difference between experimental and G3MP2B3 calculated values was for pentafluoroaniline, at -7.0 kJ·mol⁻¹. nih.gov

| Compound | Experimental ΔfH°m (g) (kJ·mol⁻¹) | G3MP2B3 Calculated ΔfH°m (g) (kJ·mol⁻¹) |

| 2-Fluoroaniline | -63.5 ± 2.1 | -65.9 |

| 3-Fluoroaniline | -80.9 ± 1.9 | -81.0 |

| 4-Fluoroaniline (B128567) | -82.6 ± 2.0 | -82.2 |

| Pentafluoroaniline | -708.8 ± 4.4 | -701.8 |

This table presents a selection of experimental and calculated gaseous phase standard molar enthalpies of formation for various fluoroaniline isomers, demonstrating the close agreement between methods. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties. These models are instrumental in predicting the characteristics of novel compounds, thereby streamlining the drug discovery and development process.

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical physicochemical parameter that influences a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). mdpi.commdpi.com For aniline derivatives, QSAR models have been specifically developed to predict their lipophilicity. nih.govresearchgate.net

In one such study, a dataset of 81 aniline derivatives was used to construct robust QSAR models. nih.govresearchgate.net The process began with quantum mechanical calculations at the density functional theory (DFT) level to obtain the optimized geometries of the molecules. From these optimized structures, a comprehensive set of molecular descriptors was computed. A genetic algorithm (GA) was then employed to select the most relevant descriptors that have the highest correlation with the lipophilicity of the compounds. nih.govresearchgate.net The selected descriptors included the Barysz matrix (SEigZ), hydrophilicity factor (Hy), Moriguchi octanol-water partition coefficient (MLOGP), electrophilicity (ω/eV), van der Waals volume (vWV), and lethal concentration (LC50/molkg⁻¹). nih.gov The resulting models demonstrated a high correlation between the experimental and predicted logP values, indicating their strong predictive capability. nih.govresearchgate.net

To build the predictive models for lipophilicity, various statistical and machine learning methods are utilized. nih.gov For the aforementioned study on 81 aniline derivatives, three primary regression methods were employed: Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Square Regression (PLSR). nih.govresearchgate.net

Multiple Linear Regression (MLR): This method establishes a linear relationship between a dependent variable (logP) and multiple independent variables (the selected molecular descriptors).

Principal Component Regression (PCR): PCR is a regression analysis technique based on principal component analysis (PCA). It is particularly useful when the independent variables are highly correlated, reducing the dimensionality of the data before performing the regression.

Partial Least Square Regression (PLSR): PLSR is related to PCR but models the relationship between the independent and dependent variables by finding a latent variable space that maximizes the covariance between them.

All three methods yielded models with high correlation coefficients and low prediction errors, confirming their good predictability. nih.govresearchgate.net While all models performed well, the MLR procedure was found to be slightly superior to the PCR and PLSR methods in this specific study. nih.govresearchgate.net The successful application of these methods highlights their utility in developing reliable QSAR models for predicting the physicochemical properties of aniline derivatives. nih.govresearchgate.net

| Method | R² (Coefficient of Determination) | Q² (Cross-validated R²) |

| MLR | 0.951 | 0.938 |

| PCR | 0.949 | 0.936 |

| PLSR | 0.949 | 0.936 |

Statistical validation parameters for the QSAR models developed for lipophilicity prediction of aniline derivatives, indicating high predictive power for all three regression methods. nih.gov

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Fluoroaniline derivatives have been investigated as potential inhibitors of protein kinases, which are key targets in cancer therapy. nih.govtandfonline.com The B-raf protein, a serine/threonine-protein kinase, is frequently mutated in human cancers and is a significant therapeutic target. nih.gov Molecular docking studies have been performed to analyze the interaction of novel fluoroaniline derivatives with the B-raf protein. nih.govtandfonline.com

In these studies, the crystal structure of the mutated B-raf protein (e.g., PDB ID: 4MNF) is obtained from the Protein Data Bank. tandfonline.comoiirj.org The protein structure is prepared for docking by removing water molecules and heteroatoms, followed by energy minimization. The synthesized fluoroaniline derivatives (ligands) are then docked into the active site of the B-raf protein. tandfonline.com The analysis of the resulting ligand-protein complexes reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. This information is vital for understanding the structural basis of inhibition and for designing more potent inhibitors. nih.gov

A key outcome of molecular docking studies is the prediction of the binding affinity between the ligand and the protein, often expressed as a binding energy or a docking score. tandfonline.com These scores provide a quantitative estimate of the strength of the interaction. For fluoroaniline derivatives docked against the B-raf protein, these binding affinities were calculated and compared to those of a known standard drug, such as PLX4032 (Vemurafenib). nih.govtandfonline.com

The results of such studies have shown that certain fluoroaniline derivatives exhibit better binding affinities and higher energy scores than the standard drug, indicating a potentially stronger interaction with the B-raf protein. nih.govtandfonline.com For example, one study found that a synthesized derivative, EOCF, had a binding energy of 141.351 kcal/mol, which was higher than the standard drug PLX4032's score of 131.241 kcal/mol. tandfonline.com This suggests that the derivative has a greater affinity for the B-raf protein. tandfonline.com Conformational analysis, an intrinsic part of the docking process, reveals the optimal three-dimensional arrangement of the ligand within the protein's binding pocket that allows for these favorable interactions. nih.gov These predictions are crucial for identifying promising lead molecules for further development in cancer therapy. nih.govresearchgate.net

| Compound | Target Protein | Docking Score (kcal/mol) |

| EOCF (Fluoroaniline Derivative) | B-raf | 141.351 |

| PLX4032 (Standard Drug) | B-raf | 131.241 |

Comparison of binding affinities from a molecular docking study, showing a fluoroaniline derivative with a more favorable predicted binding energy to the B-raf protein than the standard inhibitor. tandfonline.com

Advanced Analytical Characterization Techniques in Fluoroaniline Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are paramount in providing detailed information about the molecular framework, functional groups, and electronic environment of a compound. For 4-(Cyclohexylmethoxy)-3-fluoroaniline, a combination of NMR, IR, UV-Vis, and Raman spectroscopy offers a complete picture of its structural features.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the cyclohexyl ring, and the methylene (B1212753) protons of the methoxy (B1213986) bridge. The aromatic region would likely display a complex splitting pattern due to the presence of three non-equivalent protons on the substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating amino group, the electron-donating alkoxy group, and the electron-withdrawing fluorine atom. The cyclohexyl protons would appear as a series of broad multiplets in the upfield region, characteristic of saturated carbocyclic systems. The methylene protons of the -O-CH₂- group are expected to appear as a doublet, coupled to the adjacent methine proton of the cyclohexyl ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the six aromatic carbons, the seven carbons of the cyclohexylmethoxy group. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant. The carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. nih.govscirp.orgscispace.comresearchgate.net For this compound, a single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom and will be influenced by the neighboring amino and alkoxy groups.

Table 1: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Aromatic-H | 6.6 - 7.0 | m | 3H | | -O-CH₂- | 3.8 - 4.0 | d | 2H | | Cyclohexyl-H | 1.0 - 2.0 | m | 11H | | -NH₂ | 3.5 - 4.5 | br s | 2H | | ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | | Aromatic C-F | 150 - 155 (d, ¹JCF ≈ 240 Hz) | C-3 | | Aromatic C-O | 145 - 150 | C-4 | | Aromatic C-N | 135 - 140 | C-1 | | Aromatic C-H | 100 - 120 | C-2, C-5, C-6 | | -O-CH₂- | 70 - 75 | Methylene C | | Cyclohexyl C | 25 - 40 | Cyclohexyl carbons | | ¹⁹F NMR | Predicted Chemical Shift (ppm) | Assignment | | Aromatic-F | -120 to -140 | C-3 Fluorine |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and substituent effects. Actual experimental values may vary.

IR and FTIR spectroscopy are powerful techniques for the identification of functional groups within a molecule. nih.gov The spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, the C-O-C stretch of the ether linkage, the C-F stretch, and various vibrations of the aromatic ring and the cyclohexyl group.

Table 2: Predicted IR/FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Amine) | 3300 - 3500 | Symmetric & Asymmetric Stretch |

| C-H (Aromatic) | 3000 - 3100 | Stretch |

| C-H (Aliphatic) | 2850 - 2950 | Stretch |

| C=C (Aromatic) | 1500 - 1600 | Ring Stretch |

| N-H (Amine) | 1580 - 1650 | Scissoring |

| C-O (Ether) | 1200 - 1250 | Asymmetric Stretch |

Note: Predicted wavenumbers are based on characteristic group frequencies.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.govnmrdb.org Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. The aniline (B41778) chromophore is expected to show two primary absorption bands corresponding to π → π* transitions. The position and intensity of these bands are influenced by the substituents on the aromatic ring. The electron-donating amino and alkoxy groups are likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* (Primary) | 230 - 250 |

Note: Predicted absorption maxima are based on the analysis of substituted aniline derivatives.

Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. nih.gov It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide information on the vibrations of the aromatic ring, the C-C bonds of the cyclohexyl group, and the C-F bond. SERS, a technique that enhances Raman signals of molecules adsorbed on nanostructured metal surfaces, could be employed to obtain spectra at very low concentrations. researchgate.netnih.gov

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | 990 - 1010 |

| C-H Aromatic Stretch | 3000 - 3100 |

| C-C Cyclohexyl Stretch | 800 - 1200 |

Note: Predicted Raman shifts are based on characteristic vibrations of substituted anilines and cyclohexyl derivatives.

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

HRMS provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. chemicalbook.com For this compound (C₁₃H₁₈FNO), the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ether bond, loss of the cyclohexyl group, and fragmentation of the aniline ring.

Table 5: Predicted HRMS Data and Fragmentation for this compound

| Ion | Calculated Exact Mass | Proposed Fragment Structure/Loss |

|---|---|---|

| [C₁₃H₁₈FNO]⁺ | 223.1372 | Molecular Ion |

| [C₁₃H₁₉FNO]⁺ | 224.1451 | Protonated Molecule [M+H]⁺ |

| [C₇H₇FNO]⁺ | 140.0512 | Loss of cyclohexyl radical (•C₆H₁₁) |

| [C₆H₆FN]⁺ | 111.0484 | Loss of cyclohexylmethoxy radical (•OCH₂C₆H₁₁) |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for alkoxy-substituted anilines.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing polar and semi-polar compounds, making it suitable for fluoroanilines. In the context of fluoroaniline (B8554772) research, ESI is typically operated in positive ionization mode, which facilitates the formation of protonated molecules [M+H]⁺. This allows for sensitive detection and accurate molecular weight determination.

Research into fluoroalkylamines has shown that these compounds can serve as novel ion-interaction reagents, which can significantly enhance the ESI-MS signal, in some cases up to five-fold, compared to standard reagents like ammonia (B1221849). acs.org This signal enhancement is a considerable advantage for trace analysis. acs.org The detection of 4-fluoroaniline (B128567), a related compound, has been successfully performed using a single quadrupole mass spectrometer in single ion monitoring (SIM) mode, targeting the m/z value of the protonated molecule. nih.govoup.com This approach combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry. oup.com

Table 1: Illustrative ESI-MS Parameters for Fluoroaniline Analysis

| Parameter | Setting | Purpose |

| Ionization Mode | Positive Ion | Promotes formation of [M+H]⁺ ions. |

| Monitored Ion (m/z) | e.g., 112 for 4-fluoroaniline | Specific detection of the target analyte. nih.govoup.com |

| Capillary Voltage | ~3000 V | Optimizes the electrospray process. acs.org |

| Nebulizer Pressure | ~2.4 x 10⁵ Pa | Assists in droplet formation. acs.org |

| Drying Gas Temp. | ~350 °C | Facilitates solvent evaporation. acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. birchbiotech.com It combines the high-resolution separation capabilities of gas chromatography with the detection power of mass spectrometry. For fluoroaniline derivatives, GC-MS can be used for identification and quantification, often after a derivatization step to increase volatility and improve chromatographic behavior. nih.gov

However, the thermal conditions of the GC inlet can be a limitation. For instance, in the analysis of the drug ezetimibe, it was found that high temperatures could cause degradation of the parent molecule into 4-fluoroaniline. oup.com This potential for thermal degradation could lead to false positive results, making GC-MS unsuitable for analyzing heat-labile substances that may contain or degrade into fluoroaniline impurities. oup.com When analyzing unfamiliar samples, it is highly recommended to use GC-MS for absolute analyte identification, if the concentration is sufficient. epa.govepa.gov

Table 2: Typical GC-MS Conditions for Aniline Derivative Analysis

| Parameter | Setting | Reference |

| Column | 30 m x 0.25 mm fused silica (B1680970) capillary (e.g., SE-54) | epa.gov |

| Carrier Gas | Helium or Hydrogen | tandfonline.com |

| Injector Temperature | 180-270 °C | nih.govtandfonline.com |

| Oven Program | Initial hold at 40-70°C, ramp up to 280°C | nih.govtandfonline.com |

| Ion Source | Electron Ionization (EI) | oup.com |

| Ion Source Temp. | ~230 °C | oup.com |

| Detection Mode | Single Ion Monitoring (SIM) or Full Scan | oup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier analytical tool in pharmaceutical analysis for its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.netekb.eg For fluoroaniline research, LC-MS methods are frequently developed for the detection and quantification of impurities. researchgate.net

A sensitive and rapid LC-MS method was developed and validated for the determination of 4-fluoroaniline in ezetimibe. nih.gov The method utilized a C18 reversed-phase column with a gradient mobile phase of water and acetonitrile (B52724) containing 0.05% acetic acid. nih.gov Detection was performed by a single quadrupole mass spectrometer in positive ESI mode, monitoring the m/z of 112 for 4-fluoroaniline. nih.govoup.com This method demonstrated excellent linearity, with a limit of detection (LOD) of 0.19 ng/mL and a limit of quantification (LOQ) of 0.94 ng/mL. oup.com Such methods are crucial for controlling genotoxic impurities in pharmaceutical substances to very low levels. oup.com

Table 3: Validated LC-MS Method Parameters for 4-Fluoroaniline

| Parameter | Condition | Reference |

| LC System | Agilent 1260 or similar | oup.com |

| Column | Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) | nih.govoup.com |

| Mobile Phase A | Water | nih.gov |

| Mobile Phase B | Acetonitrile with 0.05% Acetic Acid | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 30 °C | nih.gov |

| MS System | Single Quadrupole with ESI Source | nih.gov |

| Ionization Mode | Positive | nih.gov |

| LOD | 0.19 ng/mL | oup.comoup.com |

| LOQ | 0.94 ng/mL | oup.comoup.com |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Derivatized Compounds

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique primarily used for large biomolecules like proteins and polysaccharides. mdpi.commdpi.com Its application to small molecules such as fluoroanilines can be challenging due to matrix-related interferences in the low mass range. To overcome this, chemical derivatization is employed to increase the mass of the analyte and improve its ionization efficiency. nih.govresearchgate.net

For amine-containing compounds, derivatization can be performed on-target. nih.gov One strategy involves pre-coating the MALDI target plate with a mixture of a derivatization agent, such as 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA), and a suitable MALDI matrix like ferulic acid (FA). nih.gov When a tissue section or sample solution is applied, the amine analyte reacts with the agent, forming a Schiff base. This derivatization not only increases the mass but can also improve sensitivity and provide more structurally specific fragmentation patterns in MS/MS analysis. nih.gov Another approach uses aniline itself as a co-matrix with 2,5-dihydroxybenzoic acid (DHB) to enhance the detection of glycans, demonstrating the utility of anilines within the MALDI process. researchgate.net

Chromatographic Separation Methods for Purity and Isomer Analysis

Chromatography is indispensable for assessing the purity of chemical compounds and for separating structurally similar isomers. Both liquid and gas chromatography are extensively used in fluoroaniline research.

High-Performance Liquid Chromatography (HPLC) and Nano-Liquid Chromatography (nanoLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry. For fluoroanilines, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.comsielc.com These methods typically use C8 or C18 stationary phases with a mobile phase consisting of an aqueous component and an organic modifier like acetonitrile. researchgate.net

An HPLC method for monitoring exposure to 3-chloro-4-fluoroaniline (B193440) was developed that was superior to previous GC methods because it did not require a derivatization step. researchgate.net The separation of 4-fluoroaniline can be achieved on specialized reverse-phase columns, such as Newcrom R1, using a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities for structural characterization. sielc.comsielc.com

Nano-liquid chromatography (nanoLC) operates on the same principles as HPLC but uses columns with much smaller inner diameters and significantly lower flow rates. This miniaturization leads to increased sensitivity, making nanoLC an excellent choice for analyzing mass-limited samples or detecting trace-level impurities.

Table 4: HPLC Systems for Fluoroaniline Separation

| Parameter | Condition 1 | Condition 2 |

| Compound | 4-Fluoroaniline | 3-Chloro-4-fluoroaniline Metabolite |

| Column | Newcrom R1 | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Isocratic or Gradient with buffer |

| Detection | UV or MS | Electrochemical (EC) or MS |

| Application | Purity Analysis, Preparative Separation | Biomonitoring |

| Reference | sielc.com | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile compounds and is particularly effective for the analysis of positional isomers, which can be challenging to separate by other means. birchbiotech.com The purity of fluoroaniline intermediates can be assessed using GC with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD), the latter offering greater selectivity for nitrogen-containing compounds. epa.gov

A successful GC method was developed for the separation and quantification of positional isomers of trifluoromethoxy aniline (TFMA) and trifluoromethoxy nitrobenzene (B124822), which are key intermediates in the synthesis of some pharmaceuticals. researchgate.net The method utilized an AT-210 capillary column and an FID detector, achieving good resolution between the 2-, 3-, and 4-isomers. Such methods are validated according to ICH guidelines to ensure their accuracy, precision, and robustness for quality control purposes. The choice of the capillary column is critical; for example, an SE-54 column may not adequately resolve 3-chloroaniline (B41212) and 4-chloroaniline, necessitating the use of an alternative column for confirmation. epa.gov

Table 5: GC Parameters for Isomer Separation of Aniline Derivatives

| Parameter | Setting | Reference |

| Compound | Trifluoromethoxy Aniline Isomers | |

| Column | AT-210 (30 m, 0.53 mm ID, 1.0 µm film) | |

| Carrier Gas | Helium | |

| Detector | Flame Ionization Detector (FID) | |

| Oven Program | 50°C initial, ramp to 125°C, then ramp to 230°C | |

| Inlet Temperature | 200 °C | |

| Application | Separation and quantification of positional isomers |

Thin-Layer Chromatography (TLC), including Reversed-Phase TLC (RP-TLC)

Thin-Layer Chromatography (TLC) is a fundamental and highly versatile separation technique used for the qualitative analysis of chemical compounds. It is invaluable in synthetic chemistry for monitoring the progress of reactions, identifying compounds present in a mixture, and assessing the purity of a substance. In the context of the synthesis of this compound, TLC would be employed to track the conversion of starting materials to the final product.

In a typical normal-phase TLC analysis, a spot of the reaction mixture is applied to a stationary phase, such as silica gel on a glass or aluminum plate. The plate is then developed in a sealed chamber with a suitable mobile phase (a solvent or mixture of solvents). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For fluoroanilines, a common mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The resulting spots are visualized, often under UV light, and the Retention Factor (Rf) for each spot is calculated.

Reversed-Phase TLC (RP-TLC) operates on the opposite principle, using a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., methanol (B129727)/water or acetonitrile/water mixtures). This can be particularly useful for separating compounds that are poorly resolved by normal-phase chromatography. nih.gov

A review of the scientific literature did not yield specific experimental Rf values for this compound. However, an illustrative analysis is presented below.